molecular formula C11H10N2 B3050024 2-(4-methyl-1H-indol-3-yl)acetonitrile CAS No. 23084-32-4

2-(4-methyl-1H-indol-3-yl)acetonitrile

Cat. No.: B3050024
CAS No.: 23084-32-4
M. Wt: 170.21 g/mol
InChI Key: WRDDIXMDIVLTHH-UHFFFAOYSA-N
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Description

2-(4-Methyl-1H-indol-3-yl)acetonitrile is an organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals. This compound features a nitrile group attached to the acetonitrile moiety, which is further connected to a 4-methylindole structure. Indole derivatives are known for their diverse biological activities and applications in medicinal chemistry .

Future Directions

The future directions for “2-(4-methyl-1H-indol-3-yl)acetonitrile” could involve further studies on its synthesis, chemical reactions, and biological activities. Given the importance of indole compounds in medicinal chemistry, this compound could potentially be explored for its therapeutic potential .

Biochemical Analysis

Biochemical Properties

Indole derivatives, such as 2-(4-methyl-1H-indol-3-yl)acetonitrile, have been found to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Cellular Effects

They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

Similar compounds have been shown to have varying effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses .

Metabolic Pathways

This compound is likely involved in metabolic pathways related to indole derivatives. Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They can interact with various enzymes and cofactors and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

Similar compounds may interact with various transporters or binding proteins, and may have effects on their localization or accumulation .

Subcellular Localization

Similar compounds may be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-methyl-1H-indol-3-yl)acetonitrile typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Methyl-1H-indol-3-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 2-(4-Methyl-1H-indol-3-yl)acetonitrile is unique due to its specific combination of the indole ring and nitrile group, which imparts distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

2-(4-methyl-1H-indol-3-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c1-8-3-2-4-10-11(8)9(5-6-12)7-13-10/h2-4,7,13H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRDDIXMDIVLTHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC=C2CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40647998
Record name (4-Methyl-1H-indol-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23084-32-4
Record name (4-Methyl-1H-indol-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Trimethyl-(4-methyl-1H-indol-3-ylmethyl)-ammonium iodide (2.6 g, 7.5 mmol) is suspended in ethanol (53 mL) and sodium cyanide (736 mg, 15 mmol), is added to the reaction. The reaction is stirred and heated to reflux overnight. After 16 hours the reaction is cooled to room temperature and evaporated in vacuo. The resulting oil is taken up in dichloromethane and washed with water 3×, dried (Na2SO4), filtered and evaporated in vacuo. The resulting material is purified on silica with hexanes/dichloromethane as the eluent (1.0 g, 5 mmol, 71%) LC/MS (M++1): 171.3.
Name
Trimethyl-(4-methyl-1H-indol-3-ylmethyl)-ammonium iodide
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
736 mg
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes dichloromethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
eluent
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
53 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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